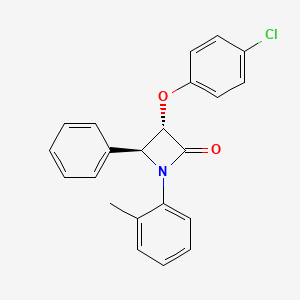![molecular formula C16H24O4 B14405242 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane CAS No. 88017-32-7](/img/structure/B14405242.png)
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane is an organic compound that belongs to the class of ethers and epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group substituted with a dimethylpropoxyethoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(2-(2,2-dimethylpropoxy)ethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({4-[2-(2-Isopropoxyethoxy)phenoxy]methyl}oxirane): Similar structure with an isopropoxy group instead of a dimethylpropoxy group.
1,2-Epoxyethane (Ethylene oxide): A simpler oxirane compound with significant industrial applications.
Tetrahydrofuran (THF): A cyclic ether with similar reactivity but a different ring size.
Uniqueness
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
88017-32-7 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
2-[[4-[2-(2,2-dimethylpropoxy)ethoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H24O4/c1-16(2,3)12-17-8-9-18-13-4-6-14(7-5-13)19-10-15-11-20-15/h4-7,15H,8-12H2,1-3H3 |
InChI-Schlüssel |
BYATYYWTBBNEOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COCCOC1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
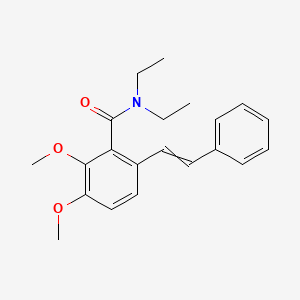
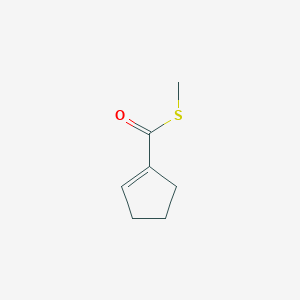
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

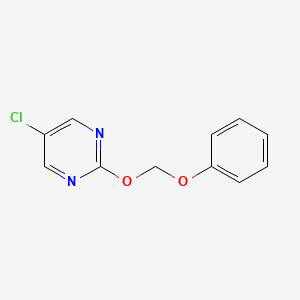
![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
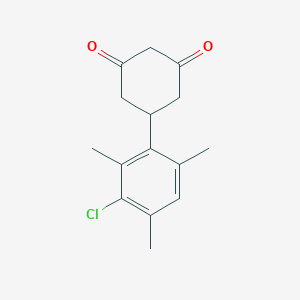

![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
